2-(Methanesulfonyl)phenyl trifluoromethanesulfonate
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Overview
Description
2-(Methanesulfonyl)phenyl trifluoromethanesulfonate is a chemical compound known for its role as a precursor in aryne chemistry. It is particularly significant due to its ability to generate ortho-benzyne under mild conditions, which has fueled advancements in this field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)phenyl trifluoromethanesulfonate typically involves the reaction of methanesulfonyl chloride with phenol derivatives in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile and fluoride sources such as cesium fluoride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluoride sources (e.g., cesium fluoride), bases (e.g., potassium carbonate), and solvents like acetonitrile. The reaction conditions are typically mild, often carried out at room temperature .
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds and heterocycles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methanesulfonyl)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in aryne chemistry, facilitating the synthesis of complex aromatic compounds.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities and medicinal properties.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)phenyl trifluoromethanesulfonate involves the generation of ortho-benzyne intermediates under mild conditions. These intermediates can undergo various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Another important ortho-benzyne precursor with similar applications in aryne chemistry.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used in different chemical reactions but shares some functional similarities.
Uniqueness
2-(Methanesulfonyl)phenyl trifluoromethanesulfonate is unique due to its ability to generate ortho-benzyne under notably mild conditions, which is not as easily achieved with other similar compounds. This property makes it particularly valuable in synthetic organic chemistry .
Properties
CAS No. |
57728-92-4 |
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Molecular Formula |
C8H7F3O5S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(2-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3O5S2/c1-17(12,13)7-5-3-2-4-6(7)16-18(14,15)8(9,10)11/h2-5H,1H3 |
InChI Key |
DGPWDOOCAVFLAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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